molecular formula C15H12F3NO2 B2715554 2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 864852-87-9

2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No.: B2715554
CAS No.: 864852-87-9
M. Wt: 295.261
InChI Key: UGSKSIRFRHDIIG-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol is a useful research compound. Its molecular formula is C15H12F3NO2 and its molecular weight is 295.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol, hereafter referred to as the compound, is involved in the synthesis of crystalline fluoro-functionalized imines. It has been studied for its structural characteristics using single-crystal X-ray diffraction (SC-XRD), revealing its potential in nonlinear optical (NLO) applications due to its significant intramolecular charge transfer and hyper-conjugation interactions. The compound exhibits high stability as inferred from its hardness and global softness properties, making it a valuable subject for quantum chemical calculations and NLO applications (Ashfaq et al., 2022).

Metal-Organic Frameworks and Coordination Compounds

The compound's versatility extends to the assembly of isostructural group IIB coordination compounds, where it serves as a ligand. These studies emphasize the role of π–π stacking and hydrogen-bonding interactions in metallosupramolecular assembly, highlighting the compound's potential in designing complex structures with specific properties (Hajiashrafi et al., 2019).

Anticancer Potential

Research has explored the anticancer activity of derivatives of this compound against T47D breast cancer cells. Although one study found the compound exhibited weak activity, it underscores the potential for further modifications and testing to enhance its efficacy in cancer treatment (Sukria et al., 2020).

Radical Scavenging and Antioxidant Activities

The compound has been investigated for its radical scavenging properties and antioxidant activities. Studies incorporating spectroscopic investigations and quantum chemical computational analyses suggest that certain derivatives possess significant antioxidant potential, which could be beneficial in pharmaceutical applications and the food industry (Alaşalvar et al., 2014).

Schiff Base Synthesis and Applications

As a Schiff base, this compound is synthesized through the condensation of aldehydes or ketones with primary amines. Its Schiff base derivatives have been synthesized and characterized, showing promising results in antibacterial and antioxidant activities. This indicates its utility in developing new therapeutic agents or additives in food and pharmaceutical industries (Kusumaningrum et al., 2021).

Properties

IUPAC Name

2-methoxy-6-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-8-4-5-10(14(13)20)9-19-12-7-3-2-6-11(12)15(16,17)18/h2-9,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSKSIRFRHDIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.